

# An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ANG1005** is a novel peptide-drug conjugate (PDC) engineered to overcome the blood-brain barrier (BBB) and deliver paclitaxel to brain tumors. This document provides a comprehensive technical overview of **ANG1005**, detailing its molecular structure, chemical properties, synthesis, and mechanism of action. It is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering detailed experimental protocols and insights into the biological activity of this promising therapeutic agent.

## **Molecular Structure and Chemical Properties**

**ANG1005** is a conjugate of the 19-amino acid peptide Angiopep-2 and three molecules of the chemotherapeutic agent paclitaxel.[1][2] The Angiopep-2 peptide acts as a carrier, facilitating the transport of paclitaxel across the BBB.

#### **Structure of Angiopep-2**

Angiopep-2 is a proprietary peptide with the following amino acid sequence:

**TFFYGGSRGKRNNFKTEEY** 



#### Structure of ANG1005

Three molecules of paclitaxel are covalently linked to Angiopep-2 via cleavable succinyl ester bonds. These linkages occur at the N-terminal amino group and the primary amino groups of the lysine residues at positions 10 and 15 of the Angiopep-2 peptide.[3]

### **Chemical Properties of ANG1005**

A summary of the key chemical and physical properties of **ANG1005** is presented in the table below.

| Property          | Value                                       | Reference |
|-------------------|---------------------------------------------|-----------|
| Molecular Formula | C257H308N32O79                              | [3]       |
| Molecular Weight  | 5109.14 g/mol                               | [3][4]    |
| Solubility        | Soluble in DMSO (100 mg/mL with sonication) | [5]       |
| Appearance        | White to off-white solid                    | N/A       |
| Storage           | Powder: -80°C for up to 6 months            | [5]       |

## **Synthesis and Purification**

The synthesis of **ANG1005** involves a two-step process: the activation of paclitaxel and its subsequent conjugation to Angiopep-2.

## **Synthesis of 2'-Succinyl-NHS-Paclitaxel**

The first step is the reaction of paclitaxel with succinic anhydride to form 2'-succinyl-paclitaxel. This intermediate is then reacted with N-hydroxysuccinimide (NHS) to yield the activated 2'-succinyl-NHS-paclitaxel.[6]

### Conjugation of 2'-Succinyl-NHS-Paclitaxel to Angiopep-2

**ANG1005** is synthesized by reacting Angiopep-2 with a molar excess of 2'-succinyl-NHS-paclitaxel.



Experimental Protocol: Synthesis of ANG1005[3]

- Dissolve Angiopep-2 in a solution of 68% dimethyl sulfoxide (DMSO) in Ringer's solution (pH 7.2).
- Add 1 molar equivalent of 2'-NHS-paclitaxel to the Angiopep-2 solution.
- Incubate the reaction mixture at 12°C for approximately 24 hours.
- Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
- Upon completion, purify the resulting ANG1005 conjugate using hydrophobic chromatography.
- Characterize the final product by mass spectrometry to confirm the conjugation of three paclitaxel molecules to one Angiopep-2 peptide.

#### **Purification and Characterization**

Purification of ANG1005 is typically achieved using reversed-phase HPLC.

Experimental Protocol: HPLC Purification of ANG1005[7]

- System: Varian Prostar HPLC system with UV detection.
- Column: Reverse-phase C18 YMC-Pak ODS-AM (5 μm, 150 x 4.6 mm).
- Mobile Phase A: Water with 0.05% trifluoroacetic acid (TFA).
- Mobile Phase B: Acetonitrile with 0.05% TFA.
- Flow Rate: 1 mL/min.
- Gradient: A gradient of mobile phase B is used to elute the conjugate.
- Detection: UV absorbance at 229 nm.

Characterization of the purified **ANG1005** is performed using mass spectrometry to confirm its molecular weight.



## **Biological Activity and Mechanism of Action**

**ANG1005** is designed to exploit the low-density lipoprotein receptor-related protein 1 (LRP1) transport system to cross the BBB.[1][8] LRP1 is overexpressed on the surface of brain capillary endothelial cells and many types of cancer cells.

#### **Signaling Pathway**

The proposed mechanism of action for **ANG1005** is as follows:

- Binding to LRP1: ANG1005 binds to LRP1 on the surface of brain endothelial cells.
- Transcytosis across the BBB: The ANG1005-LRP1 complex undergoes receptor-mediated transcytosis, transporting the drug conjugate across the endothelial cell layer into the brain parenchyma.
- Tumor Cell Uptake: ANG1005 then binds to LRP1 expressed on the surface of tumor cells and is internalized via endocytosis.
- Paclitaxel Release: Within the acidic environment of the endosomes and lysosomes, the
  ester linkages between paclitaxel and Angiopep-2 are cleaved, releasing the active paclitaxel
  molecules into the cytoplasm of the tumor cell.[2]
- Microtubule Stabilization: The released paclitaxel binds to β-tubulin subunits within microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[9]



Click to download full resolution via product page



ANG1005 signaling pathway from BBB transport to apoptosis.

### In Vitro and In Vivo Efficacy

**ANG1005** has demonstrated potent cytotoxic activity against a variety of human cancer cell lines in vitro.

Table: In Vitro Cytotoxicity of ANG1005[3]

| Cell Line  | Cancer Type                | IC50 (nM) |
|------------|----------------------------|-----------|
| U-87 MG    | Glioblastoma               | 2.7       |
| NCI-H460   | Non-small cell lung cancer | 3.1       |
| MDA-MB-231 | Breast cancer              | 8.3       |
| A549       | Lung cancer                | 4.5       |
| PC-3       | Prostate cancer            | 6.2       |

In vivo studies in animal models have shown that **ANG1005** can effectively cross the BBB and inhibit tumor growth.

Experimental Protocol: In Vivo Xenograft Model[10]

- Implant human tumor cells (e.g., U-87 MG or NCI-H460) intracranially in immunocompromised mice.
- Allow tumors to establish and reach a predetermined size.
- Administer ANG1005 (e.g., 20 mg/kg) and a vehicle control intravenously or intraperitoneally.
- Monitor tumor growth over time using imaging techniques such as MRI.
- Assess overall survival of the animals in each treatment group.

## **Experimental Workflows**



The evaluation of **ANG1005** involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.



Click to download full resolution via product page

Experimental workflow for the evaluation of ANG1005.

#### Conclusion

**ANG1005** represents a significant advancement in the development of therapies for brain tumors. Its unique design, which combines the potent anticancer activity of paclitaxel with a peptide vector capable of crossing the BBB, addresses a major challenge in neuro-oncology. The data presented in this guide highlight the promising preclinical efficacy of **ANG1005** and provide a foundation for its continued investigation in clinical settings.[8][11] Further research into its long-term safety and efficacy in diverse patient populations is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. ANG1005 for breast cancer brain metastases: correlation between 18F-FLT-PET after first cycle and MRI in response assessment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain delivery vector Angiopep-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ANG1005, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to ANG1005: Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#ang1005-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com